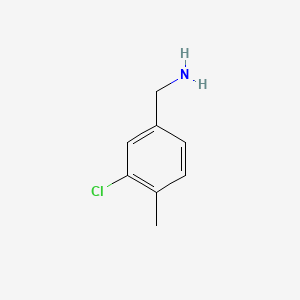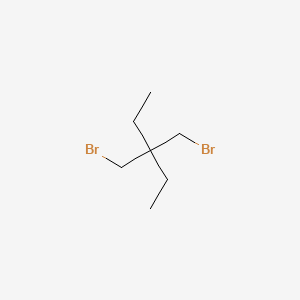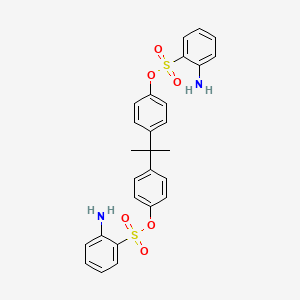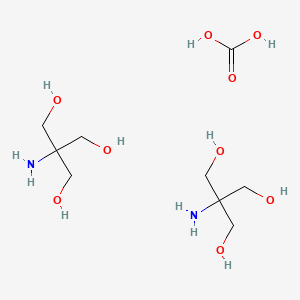
2-Butoxybenzaldehyd
Übersicht
Beschreibung
2-Butoxybenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzaldehyde, where a butoxy group is attached to the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2-Butoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
Target of Action
Benzaldehydes, in general, have been found to target cellular antioxidation systems .
Mode of Action
It is known that benzaldehydes can disrupt cellular antioxidation systems . They can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .
Biochemical Pathways
Given its potential role in disrupting cellular antioxidation systems, it may impact pathways related to oxidative stress and redox homeostasis .
Result of Action
Based on the known effects of benzaldehydes, it can be inferred that 2-butoxybenzaldehyde may cause disruption of cellular redox homeostasis, potentially leading to inhibited microbial growth .
Biochemische Analyse
Biochemical Properties
2-Butoxybenzaldehyde plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are involved in cellular antioxidation processes . These interactions suggest that 2-Butoxybenzaldehyde can influence redox homeostasis within cells, potentially acting as a chemosensitizing agent to enhance the efficacy of conventional antifungal agents .
Cellular Effects
The effects of 2-Butoxybenzaldehyde on various cell types and cellular processes are notable. It has been shown to disrupt cellular antioxidation systems, leading to destabilization of redox homeostasis . This disruption can inhibit fungal growth by targeting cellular components such as superoxide dismutases and glutathione reductase. Additionally, 2-Butoxybenzaldehyde may influence cell signaling pathways and gene expression related to oxidative stress responses .
Molecular Mechanism
At the molecular level, 2-Butoxybenzaldehyde exerts its effects through binding interactions with key biomolecules involved in antioxidation. It can inhibit enzymes like superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress within cells . This oxidative stress can result in changes in gene expression and cellular metabolism, ultimately inhibiting fungal growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butoxybenzaldehyde have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Butoxybenzaldehyde can lead to sustained oxidative stress and potential cellular damage
Dosage Effects in Animal Models
The effects of 2-Butoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an antifungal agent by disrupting cellular antioxidation . At higher doses, 2-Butoxybenzaldehyde can induce significant oxidative stress, leading to toxic or adverse effects on cellular function and overall health . Threshold effects and dose-response relationships need to be carefully studied to determine safe and effective dosage ranges.
Metabolic Pathways
2-Butoxybenzaldehyde is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining redox balance within cells . The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and levels of metabolites associated with oxidative stress responses .
Transport and Distribution
Within cells and tissues, 2-Butoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2-Butoxybenzaldehyde is essential for elucidating its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-Butoxybenzaldehyde is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where it exerts its biochemical effects . For example, its interactions with antioxidation enzymes suggest that it may localize to regions of the cell involved in redox regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butoxybenzaldehyde can be synthesized through several methods. One common method involves the formylation of 2-butoxytoluene using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide as reagents. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, 2-butoxybenzaldehyde is often produced through the alkylation of benzaldehyde with butyl alcohol in the presence of an acid catalyst. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-butoxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 2-butoxybenzaldehyde can yield 2-butoxybenzyl alcohol, typically using reducing agents such as sodium borohydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Butoxybenzoic acid.
Reduction: 2-Butoxybenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted benzaldehydes.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound, lacking the butoxy group.
2-Methoxybenzaldehyde: Similar structure with a methoxy group instead of a butoxy group.
2-Ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a butoxy group.
Uniqueness: 2-Butoxybenzaldehyde is unique due to the presence of the butoxy group, which imparts different chemical properties compared to its analogs. This group increases its hydrophobicity and alters its reactivity, making it suitable for specific applications where other benzaldehyde derivatives may not be as effective.
Eigenschaften
IUPAC Name |
2-butoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCOBJDZVRWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290515 | |
| Record name | 2-butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7091-13-6 | |
| Record name | 2-Butoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7091-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


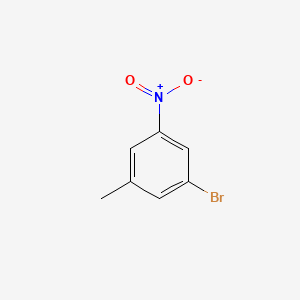

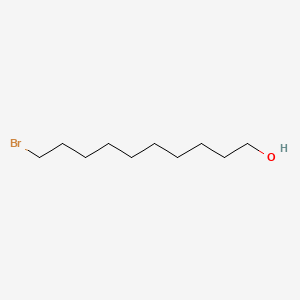
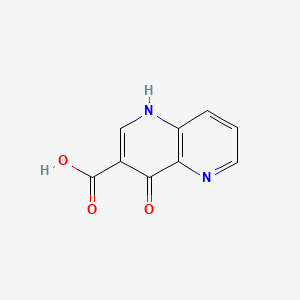

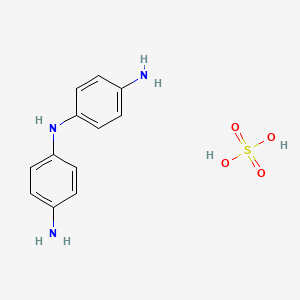
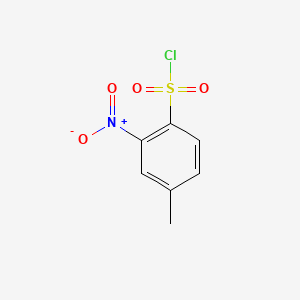
![4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B1266686.png)
